molecular formula C9H9NO5S2 B11520223 2-Oxo-1,3-benzoxathiol-5-yl dimethylsulfamate

2-Oxo-1,3-benzoxathiol-5-yl dimethylsulfamate

Cat. No.: B11520223
M. Wt: 275.3 g/mol
InChI Key: UZEDWLILMQYFMP-UHFFFAOYSA-N
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Description

2-OXO-2H-1,3-BENZOXATHIOL-5-YL N,N-DIMETHYLSULFAMATE is a synthetic organic compound that belongs to the class of benzoxathioles This compound is characterized by the presence of a benzoxathiole ring system, which is a fused heterocyclic structure containing both sulfur and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-OXO-2H-1,3-BENZOXATHIOL-5-YL N,N-DIMETHYLSULFAMATE typically involves the reaction of 2-oxo-2H-1,3-benzoxathiole with N,N-dimethylsulfamoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent, such as dichloromethane, at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-OXO-2H-1,3-BENZOXATHIOL-5-YL N,N-DIMETHYLSULFAMATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-OXO-2H-1,3-BENZOXATHIOL-5-YL N,N-DIMETHYLSULFAMATE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-OXO-2H-1,3-BENZOXATHIOL-5-YL N,N-DIMETHYLSULFAMATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or altering enzyme conformation. The exact molecular pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-OXO-2H-1,3-BENZOXATHIOL-5-YL ACETATE
  • 2-OXO-2H-1,3-BENZOXATHIOL-5-YL BENZOATE

Uniqueness

2-OXO-2H-1,3-BENZOXATHIOL-5-YL N,N-DIMETHYLSULFAMATE is unique due to the presence of the N,N-dimethylsulfamoyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C9H9NO5S2

Molecular Weight

275.3 g/mol

IUPAC Name

(2-oxo-1,3-benzoxathiol-5-yl) N,N-dimethylsulfamate

InChI

InChI=1S/C9H9NO5S2/c1-10(2)17(12,13)15-6-3-4-7-8(5-6)16-9(11)14-7/h3-5H,1-2H3

InChI Key

UZEDWLILMQYFMP-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)OC1=CC2=C(C=C1)OC(=O)S2

Origin of Product

United States

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